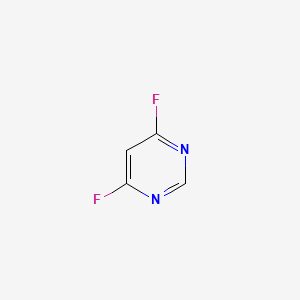

4,6-Difluoropyrimidine

Description

Properties

IUPAC Name |

4,6-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLDVUCSDZGNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182297 | |

| Record name | Pyrimidine, 4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-62-2 | |

| Record name | 4,6-Difluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2802-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Chlorination followed by Fluorination

This method involves the chlorination of 4,6-dihydroxypyrimidine to produce 4,6-dichloropyrimidine, which is then subjected to fluorination.

Step 1 : Chlorination

- Reagents : Thionyl chloride or phosphorus oxychloride.

- Conditions : Reaction temperature maintained between 50-110 °C.

- Outcome : Formation of 4,6-dichloropyrimidine.

Step 2 : Fluorination

- Reagents : Fluorinating agents such as potassium fluoride or selectfluor.

- Conditions : Typically performed at elevated temperatures (80-120 °C).

- Outcome : Final product is obtained with yields up to 85%.

Method B: Direct Fluorination

This method involves the direct fluorination of the pre-synthesized 4,6-dichloropyrimidine.

- Reagents : Commonly used fluorinating agents include N-fluorobenzenesulfonimide (NFSI) or elemental fluorine.

- Conditions : The reaction may require specific solvents and controlled temperatures to optimize yield.

- Outcome : Yields can vary significantly based on conditions and reagents used.

Method C: Synthesis from Urea and Diethyl Sulfate

This method provides an alternative route starting from urea:

Step 1 : Formation of Intermediate

- Urea reacts with diethyl sulfate under controlled conditions (60-120 °C) in an organic solvent.

- This produces an intermediate that undergoes further transformations.

Step 2 : Hydroxylation

- The intermediate is converted into 4,6-dihydroxypyrimidine.

Step 3 : Chlorination and Fluorination

- Similar to Method A, chlorination followed by fluorination leads to the desired product.

Outcome : This method has been reported to achieve high yields due to its efficient stepwise synthesis.

Comparative Analysis of Methods

The following table summarizes the advantages and disadvantages of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Method A | High yield; established protocol for chlorination and fluorination | Requires multiple steps; potential for by-product formation |

| Method B | Direct approach; fewer steps involved | Variable yields; may require specialized reagents |

| Method C | High efficiency; utilizes readily available starting materials | More complex reaction conditions; longer reaction time |

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoropyrimidine undergoes various chemical reactions, including nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles. It can also participate in cross-coupling reactions facilitated by nickel-assisted catalysts, leading to the formation of new pyrimidine and pyrimidinone derivatives .

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride, tetrabutylammonium bromide, sulfolane, 180-190°C.

Cross-Coupling Reactions: Nickel catalysts, various organic solvents.

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidinones, which are valuable intermediates in pharmaceutical and agrochemical syntheses .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4,6-Difluoropyrimidine derivatives have been synthesized and evaluated for their potential therapeutic applications. These derivatives demonstrate a wide range of biological activities, making them valuable in the development of new drugs.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit promising anticancer properties. A study focused on the synthesis of 4,6-disubstituted pyrimidines highlighted their potential as inhibitors of protein kinases involved in cancer progression. The synthesized compounds showed significant activity against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance efficacy against specific targets .

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's disease, this compound has been investigated for its ability to inhibit specific kinases related to disease pathology. A recent study reported that certain pyrimidine derivatives could inhibit MARK4 kinase activity, which is implicated in Alzheimer's disease progression. The compounds demonstrated IC50 values in the micromolar range, indicating their potential as therapeutic agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This section discusses its mechanisms of action.

Kinase Inhibition

Pyrimidine-based compounds have been identified as effective inhibitors of kinases involved in cellular signaling pathways. The introduction of fluorine atoms at the 4 and 6 positions enhances binding affinity and selectivity towards these targets .

Antimicrobial Properties

Research has also explored the antimicrobial activity of pyrimidine derivatives against pathogens such as Mycobacterium tuberculosis. Compounds derived from this compound exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) indicating potent activity against resistant strains .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity.

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Reaction with Fluorinating Agents | Treating pyrimidine precursors with fluorinating agents under controlled conditions | High yields reported |

| Multi-step Synthesis | Involves initial formation of pyrimidine followed by selective fluorination | Variable yields based on conditions |

Case Studies

Several case studies illustrate the successful application of this compound derivatives in drug discovery:

- Alzheimer's Disease Research : A study synthesized a series of 4-(arylsulfonyl)piperazine-6-thiophenyl-pyrimidines that showed neuroprotective effects superior to existing treatments like donepezil .

- Antimicrobial Development : Research demonstrated that specific derivatives exhibited MIC values as low as 25 μg/mL against Mycobacterium tuberculosis, showcasing their potential in developing new anti-tubercular agents .

Mechanism of Action

The mechanism of action of 4,6-Difluoropyrimidine in biological systems involves its interaction with specific enzymes or receptors, leading to therapeutic effects. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Electron-Withdrawing Effects : Fluorine’s high electronegativity in this compound increases ring electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, chlorine in dichloro analogs (e.g., CAS 705-24-8) offers moderate electron withdrawal, reducing reactivity compared to fluorine but enhancing stability .

- Steric Considerations : Bulky substituents like the trifluoromethyl group (CAS 705-24-8) or aryl rings (CAS 83217-12-3) hinder reaction kinetics but improve target-binding specificity in drug candidates .

Research Findings and Data

Docking and Enzyme Inhibition

- BRD4/PLK1 Inhibition : Fluorinated pyrimidine derivatives (e.g., compound 4 in ) achieved docking scores of −9.2 kcal/mol against BRD4, comparable to the reference ligand volasertib (−10.1 kcal/mol) .

- IC₅₀ Values : Fluorinated analogs demonstrated lower IC₅₀ values (0.12–0.45 µM) compared to chloro-substituted compounds (>1 µM), underscoring fluorine’s bioactivity-enhancing role .

Biological Activity

4,6-Difluoropyrimidine is a fluorinated derivative of pyrimidine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

This compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes. The introduction of fluorine atoms at the 4 and 6 positions significantly alters the electronic properties of the pyrimidine ring, enhancing its biological activity. The compound's basicity and reactivity can be characterized using techniques such as UV spectroscopy and liquid chromatography-mass spectrometry (LC-MS) .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which has IC50 values of 17.02 μM .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | Better than 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | Better than 11.73 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays revealed that certain derivatives significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition by Pyrimidine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |

| Celecoxib | - | 0.04 ± 0.01 |

Antiviral Activity

Recent studies have also highlighted the antiviral potential of fluorinated pyrimidines, including their effectiveness against influenza viruses. In vivo experiments demonstrated a significant reduction in viral load in infected mice treated with these compounds .

Structure-Activity Relationships (SAR)

The presence of fluorine atoms in the pyrimidine ring enhances lipophilicity and metabolic stability, which are crucial for improving bioavailability and reducing toxicity in therapeutic applications. The SAR studies indicate that modifications at various positions on the pyrimidine ring can lead to improved selectivity and potency against specific biological targets .

Case Studies

- Anticancer Study : A study involving a series of fluorinated pyrimidines showed that compounds with substitutions at the C2 position exhibited enhanced antiproliferative activity against breast cancer cell lines compared to their non-fluorinated counterparts.

- Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, derivatives of this compound demonstrated significant anti-inflammatory effects similar to indomethacin .

Q & A

Q. What are the optimized synthetic methods for preparing 4,6-Difluoropyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : Metal-free cyclization using β-trifluoromethyl aryl ketones under mild conditions (e.g., 80°C in DMF for 24 hours) is a robust method for synthesizing fluorinated pyrimidines. Yields (78–92%) depend on solvent polarity, reaction time, and electronic effects of substituents . Alternatively, nucleophilic aromatic substitution (SNAr) of chloro precursors (e.g., 4-chloro-6-fluorophenylpyrimidine) with fluoride sources (KF in DMSO at 120°C) can introduce fluorine atoms, though regioselectivity requires optimization .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorine positions (δ -100 to -120 ppm for pyrimidine fluorines) and assessing substitution patterns .

- HRMS : Validates molecular weight with <3 ppm error .

- HPLC-UV : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients (detection at 254 nm) .

Q. How can solubility and stability be optimized for experimental applications of this compound?

- Methodological Answer :

- Solubility: Use polar aprotic solvents (DMF, DMSO) or alkaline aqueous solutions (pH >10) .

- Stability: Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during sequential fluorination to achieve 4,6-difunctionalization?

- Methodological Answer :

- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridinyl) to selectively fluorinate C4 and C6 positions .

- Kinetic Control : Monitor intermediates via in situ 19F NMR to optimize reaction times and prevent over-fluorination .

- Protecting Groups : Temporarily block reactive sites (e.g., C2 with silyl groups) to ensure selective fluorination .

Q. What strategies mitigate decomposition of this compound during long-term storage or under reactive conditions?

- Methodological Answer :

Q. How do solvent dielectric effects influence reactivity in subsequent nucleophilic substitutions?

- Methodological Answer : High dielectric solvents (e.g., DMF, ε = 36.7) accelerate substitutions at C2/C5 by stabilizing transition states. For example, methoxylation proceeds 2.3× faster in DMF than in THF. However, hydrolysis competes in aqueous mixtures (>10% H₂O), necessitating anhydrous conditions .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in reported yields may arise from impurities in starting materials (e.g., β-CF₃ ketones) or incomplete SNAr reactions. Validate precursor purity via GC-MS before use .

- Scalability : Pilot-scale syntheses may require adjusted heating rates and stirring efficiency to maintain yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.